molecular formula C9H20N2 B1517481 N-Cyclopentyl-N,N'-dimethylethane-1,2-diamine CAS No. 938459-03-1

N-Cyclopentyl-N,N'-dimethylethane-1,2-diamine

Cat. No.: B1517481
CAS No.: 938459-03-1
M. Wt: 156.27 g/mol
InChI Key: AHNPSXMOXGQMPF-UHFFFAOYSA-N
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Description

N-Cyclopentyl-N,N'-dimethylethane-1,2-diamine is an organic compound characterized by its molecular structure, which includes a cyclopentyl group attached to an ethane-1,2-diamine backbone with two methyl groups. This compound is known for its versatility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of cyclopentylamine with ethylenediamine in the presence of a suitable methylating agent, such as methyl iodide or dimethyl sulfate.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Methylating agents like methyl iodide are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo-compounds depending on the specific oxidizing agent used.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted amine derivatives.

Scientific Research Applications

N-Cyclopentyl-N,N'-dimethylethane-1,2-diamine finds applications in various fields:

  • Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive molecules.

  • Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Cyclopentyl-N,N'-dimethylethane-1,2-diamine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can influence biological processes and chemical reactions.

Comparison with Similar Compounds

  • N,N'-Dimethylethylenediamine (DMEDA): Similar in structure but lacks the cyclopentyl group.

  • N-Methyl-1,2-ethanediamine: Another related compound with a single methyl group.

Uniqueness: N-Cyclopentyl-N,N'-dimethylethane-1,2-diamine is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

N'-cyclopentyl-N,N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-10-7-8-11(2)9-5-3-4-6-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNPSXMOXGQMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244133
Record name N1-Cyclopentyl-N1,N2-dimethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938459-03-1
Record name N1-Cyclopentyl-N1,N2-dimethyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938459-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-Cyclopentyl-N1,N2-dimethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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